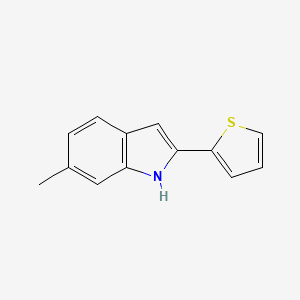![molecular formula C20H19N9O5 B11553593 4-(morpholin-4-yl)-6-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-N-(3-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11553593.png)
4-(morpholin-4-yl)-6-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-N-(3-nitrophenyl)-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(MORPHOLIN-4-YL)-N-(3-NITROPHENYL)-6-[(2E)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a morpholine ring, nitrophenyl groups, and a triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(MORPHOLIN-4-YL)-N-(3-NITROPHENYL)-6-[(2E)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions.
Attachment of Nitrophenyl Groups: The nitrophenyl groups are attached through electrophilic aromatic substitution reactions.
Formation of the Hydrazone Linkage: The hydrazone linkage is formed by the condensation of hydrazine derivatives with aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl groups, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation Products: Nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Functionalized triazine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a catalyst in various organic reactions due to its unique structure.
Material Science: It is used in the synthesis of advanced materials with specific properties.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, affecting various biochemical pathways.
Drug Development: It is explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Medicine
Diagnostic Agents: The compound can be used in the development of diagnostic agents for imaging and detection of diseases.
Therapeutic Agents: Research is ongoing to explore its use as a therapeutic agent in treating various medical conditions.
Industry
Polymer Synthesis: The compound is used in the synthesis of polymers with specific characteristics.
Agriculture: It is explored for its potential use in agrochemicals.
Mechanism of Action
The mechanism of action of 4-(MORPHOLIN-4-YL)-N-(3-NITROPHENYL)-6-[(2E)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting biochemical pathways. It may also interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(MORPHOLIN-4-YL)-N-(3-NITROPHENYL)-1,3,5-TRIAZIN-2-AMINE: Lacks the hydrazone linkage.
4-(MORPHOLIN-4-YL)-N-(2-NITROPHENYL)-1,3,5-TRIAZIN-2-AMINE: Has a different substitution pattern on the phenyl ring.
Uniqueness
4-(MORPHOLIN-4-YL)-N-(3-NITROPHENYL)-6-[(2E)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE is unique due to the presence of both nitrophenyl groups and the hydrazone linkage, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H19N9O5 |
|---|---|
Molecular Weight |
465.4 g/mol |
IUPAC Name |
6-morpholin-4-yl-4-N-(3-nitrophenyl)-2-N-[(E)-(2-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C20H19N9O5/c30-28(31)16-6-3-5-15(12-16)22-18-23-19(25-20(24-18)27-8-10-34-11-9-27)26-21-13-14-4-1-2-7-17(14)29(32)33/h1-7,12-13H,8-11H2,(H2,22,23,24,25,26)/b21-13+ |
InChI Key |
AMHDOKIGBDGPST-FYJGNVAPSA-N |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC=CC=C3[N+](=O)[O-])NC4=CC(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=CC=C3[N+](=O)[O-])NC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Ethyl(phenyl)amino]-N'-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide](/img/structure/B11553525.png)

![2,4-dibromo-6-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B11553528.png)
![2-bromo-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol](/img/structure/B11553529.png)
![N-(3,4-dichlorophenyl)-3-[(2E)-2-(4-hydroxybenzylidene)hydrazino]-3-oxopropanamide](/img/structure/B11553540.png)
![4-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B11553546.png)
![(5Z)-3-{[(3-fluorophenyl)amino]methyl}-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11553548.png)
![2-(3,4-Dimethylphenoxy)-N'-[(E)-[5-(4-iodophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11553554.png)
![N-(4-bromophenyl)-4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzenesulfonamide](/img/structure/B11553558.png)
![2-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]-4-nitrophenyl acetate](/img/structure/B11553565.png)
![2-[(E)-(2-{[4-(benzyloxy)phenyl]carbonyl}hydrazinylidene)methyl]phenyl benzenesulfonate](/img/structure/B11553573.png)
![2-methoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate](/img/structure/B11553586.png)
![4,4'-[benzene-1,3-diylbis(iminomethylylidene)]bis[5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B11553587.png)
![2-chloro-N'-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11553602.png)
